

# role of CRAMP-18 in mouse models of bacterial infection

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An In-depth Technical Guide on the Role of CRAMP-18 in Mouse Models of Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system.[1][2] This cationic peptide, encoded by the Camp gene, exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] Beyond its direct bactericidal effects, CRAMP plays a significant role in modulating inflammatory responses and promoting tissue healing. Mouse models, particularly those utilizing CRAMP-deficient (CRAMP<sup>-/-</sup>) mice, have been instrumental in elucidating the multifaceted functions of this peptide in the context of bacterial infections. This guide provides a comprehensive overview of the role of CRAMP-18, the active form of CRAMP, in various mouse models of bacterial infection, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

## Data Presentation: CRAMP-18 in Bacterial Infection Mouse Models

The following tables summarize the quantitative data from studies investigating the role of CRAMP-18 in different mouse models of bacterial infection. These studies consistently

demonstrate that the absence of CRAMP leads to increased bacterial burden and, in some cases, exacerbated inflammation.

## **Table 1: Bacterial Load in CRAMP-Deficient vs. Wild-Type Mice**

Bacterial Species	Infection Model	Organ/Tissue	Time Point	Bacterial Load (log10 CFU/organ or as specified)	Reference
Pseudomonas aeruginosa	Keratitis	Cornea	1 day PI	WT: ~5.5, KO: ~6.5	[4]
3 days PI	WT: ~4.5, KO: ~6.0	[4]			
7 days PI	WT: ~3.0, KO: ~5.0	[4]			
14 days PI	WT: ~2.0, KO: ~4.0	[4]			
21 days PI	WT: Undetectable, KO: ~3.0	[4]			
Salmonella typhimurium	Macrophage Infection (in vitro)	Macrophages	Not specified	Enhanced survival in CRAMP-deficient macrophages	[2][4]
Citrobacter rodentium	Colitis	Feces	Not specified	Significantly higher fecal counts in CRAMP-/- mice	[2]
Escherichia coli	Urinary Tract Infection	Urinary Tract	Not specified	Increased susceptibility in CRAMP-/- mice	[5]
Macrophage Infection (in	Macrophages	4 hours PI	Significantly increased	[6]	

vitro)		number of E. coli in CRAMP-/- macrophages		
20 hours PI	Numerous extracellular bacterial colonies from disintegrated CRAMP-/- macrophages	[6]		
Neisseria meningitidis	Intraperitoneal Infection	Blood	6 hours PI	WT (129/SVJ): ~2.5 x 10 <sup>4</sup> CFU/ml, CRAMP-KO: ~1 x 10 <sup>5</sup> CFU/ml (Mean values) [7]
Liver	6 hours PI	WT: ~1 x 10 <sup>5</sup> CFU/g, CRAMP-KO: ~4 x 10 <sup>5</sup> CFU/g (Mean ± SD)	[7]	
Spleen	6 hours PI	WT: ~5 x 10 <sup>5</sup> CFU/g, CRAMP-KO: ~2 x 10 <sup>6</sup> CFU/g (Mean ± SD)	[7]	

PI: Post-Infection, WT: Wild-Type, KO: Knockout (CRAMP-deficient)

## Table 2: Inflammatory Markers in CRAMP-Deficient vs. Wild-Type Mice

Infection Model	Inflammatory Marker	Organ/Tissue	Time Point	Measurement	Reference
Pseudomonas aeruginosa Keratitis	Myeloperoxidase (MPO) Activity	Cornea	1 day PI	Significantly greater in KO than WT	[4]
	Significantly greater in KO than WT	[4]			
3 days PI	Significantly greater in KO than WT	[4]			
7 days PI	Significantly greater in KO than WT	[4]			
14 days PI	Significantly greater in KO than WT	[4]			
21 days PI	Very low in WT	[4]			
Dextran-Sulfate-Sodium (DSS)-induced Colitis	Proinflammatory Cytokines	Gut	Not specified	Higher-level production in CRAMP-/- mice	[2]
Inflammatory Cell Infiltration	Gut	Not specified	Increased in CRAMP-/- mice	[2]	

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are outlines of key experimental protocols used in mouse models of bacterial

infection to study the role of CRAMP-18.

## **Pseudomonas aeruginosa Keratitis Model**

- Animals: CRAMP-deficient (Cnlp<sup>-/-</sup>) and wild-type (WT) mice.[4]
- Bacterial Strain: Cytotoxic *P. aeruginosa* strain.
- Infection Procedure:
  - Anesthetize mice.
  - Create a corneal epithelial abrasion.
  - Topically apply a suspension of *P. aeruginosa* to the abraded cornea.
- Post-Infection Monitoring:
  - Assess clinical scores of keratitis at various time points (e.g., 1, 3, 7, 14, 21 days post-infection).
  - Measure bacterial load by homogenizing corneas and plating serial dilutions to determine colony-forming units (CFU).[4]
  - Quantify inflammation by measuring myeloperoxidase (MPO) activity in corneal homogenates.[4]
- Key Findings: CRAMP-deficient mice exhibit higher bacterial loads, delayed bacterial clearance, and more severe tissue damage compared to WT mice.[4]

## **Citrobacter rodentium-induced Colitis Model**

- Animals: CRAMP<sup>-/-</sup> and WT mice.[2]
- Bacterial Strain: *Citrobacter rodentium*.
- Infection Procedure:
  - Infect mice by oral gavage with a suspension of *C. rodentium*.

- Post-Infection Monitoring:
  - Monitor fecal bacterial counts at regular intervals.
  - Assess the severity of colitis through histological analysis of colon tissue.
  - Measure markers of inflammation in the colon.
- Key Findings: CRAMP<sup>-/-</sup> mice show increased bacterial colonization in the colon and higher fecal shedding of *C. rodentium*.[\[2\]](#)

## Escherichia coli Macrophage Infection Model (In Vitro)

- Cells: Bone marrow-derived macrophages (BMMs) from CRAMP<sup>+/+</sup> and CRAMP<sup>-/-</sup> mice, or a macrophage cell line like RAW 264.7.[\[6\]](#)
- Bacterial Strain: *E. coli* O22H8.[\[6\]](#)
- Infection Protocol:
  - Culture macrophages in appropriate medium.
  - Infect macrophages with *E. coli* at a specified multiplicity of infection (MOI).
  - After a set incubation period (e.g., 4 and 20 hours), lyse the macrophages.
  - Plate serial dilutions of the lysate to enumerate intracellular bacteria (CFU).[\[6\]](#)
- Key Findings: CRAMP is required for macrophages to eliminate phagocytosed *E. coli*, a process that involves autophagy.[\[6\]](#) CRAMP<sup>-/-</sup> macrophages show impaired bacterial clearance.[\[6\]](#)

## Signaling Pathways and Experimental Workflows

CRAMP-18 exerts its effects through various signaling pathways, influencing both direct antimicrobial action and host immune responses.

### Signaling Pathways

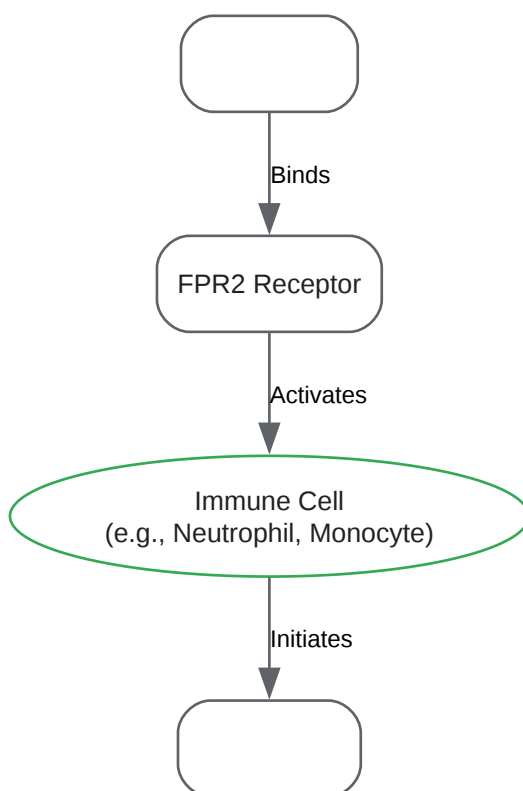
- **TLR4 Signaling Modulation:** CRAMP can bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, thereby inhibiting LPS-induced activation of Toll-like receptor 4 (TLR4).[1][5] This can prevent excessive pro-inflammatory cytokine production by macrophages.[1]



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Caption: CRAMP-18 modulation of the LPS-TLR4 signaling pathway.

- **Chemotaxis via Formyl Peptide Receptor 2 (FPR2):** CRAMP acts as a chemoattractant for immune cells, such as neutrophils and monocytes, by binding to the G-protein coupled receptor FPR2 (the mouse homolog of human FPRL1).[2]

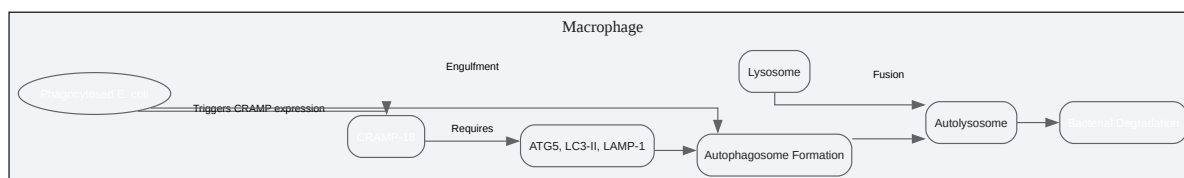


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Caption: CRAMP-18 induced chemotaxis via the FPR2 receptor.



- Autophagy-mediated Bacterial Clearance: In macrophages, CRAMP is essential for the elimination of intracellular bacteria like *E. coli* through an autophagy-dependent pathway.[6] This involves the participation of autophagy-related proteins such as ATG5 and LC3-II.[6]

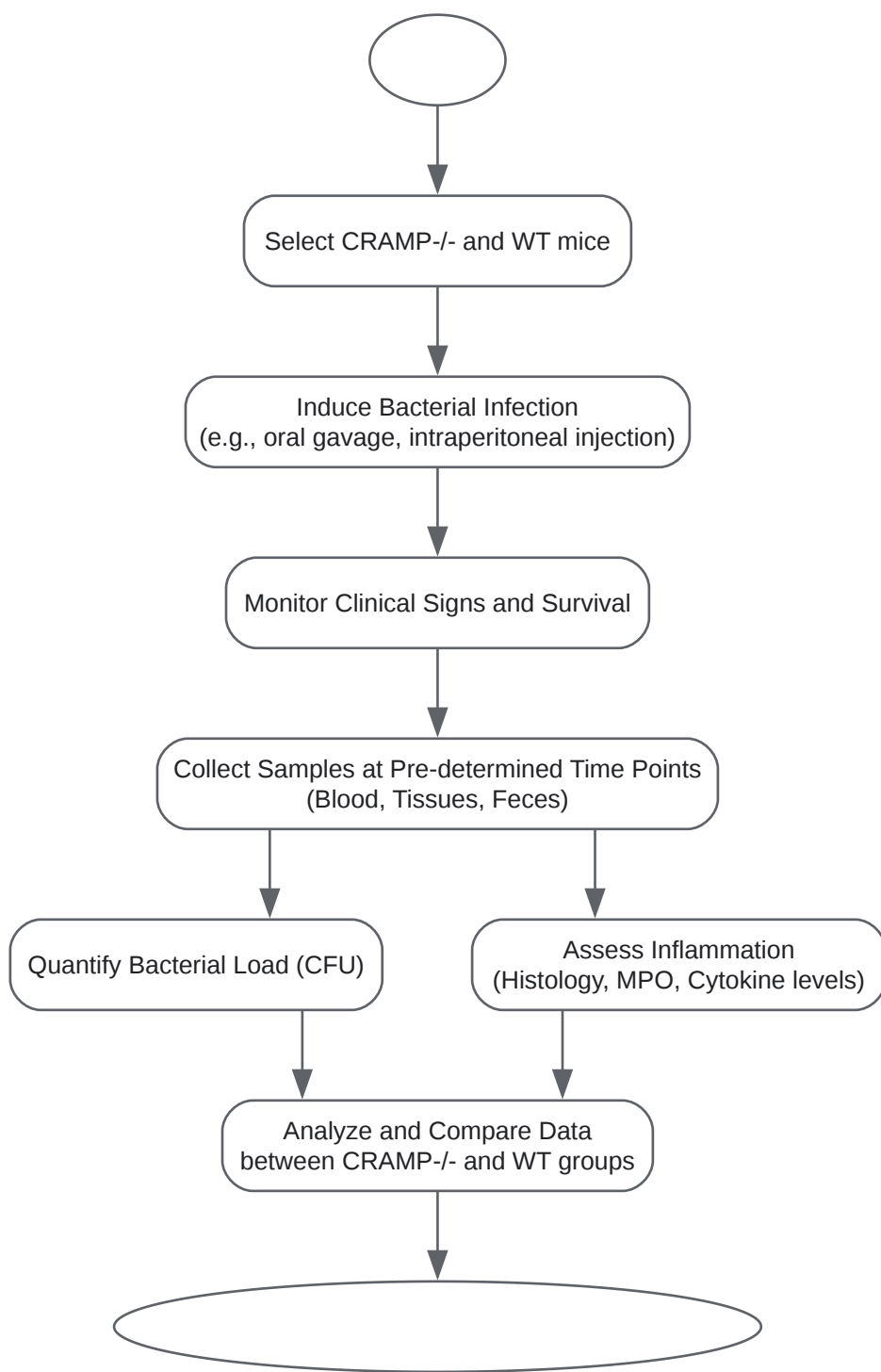


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Caption: Role of CRAMP-18 in autophagy-mediated clearance of intracellular *E. coli*.

## Experimental Workflow

A typical experimental workflow to investigate the role of CRAMP-18 in a mouse model of bacterial infection is depicted below.



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Caption: General experimental workflow for studying CRAMP-18 in mouse models of bacterial infection.

## Conclusion

Mouse models of bacterial infection have unequivocally established CRAMP-18 as a critical effector molecule of the innate immune system. Its dual function as a direct antimicrobial agent and an immunomodulator highlights its importance in host defense. The increased susceptibility of CRAMP-deficient mice to a range of bacterial pathogens underscores the therapeutic potential of CRAMP-18 and its analogues. For drug development professionals, these findings suggest that strategies aimed at augmenting CRAMP expression or administering synthetic CRAMP-18 mimetics could be effective in combating bacterial infections, particularly those caused by antibiotic-resistant strains. Further research focusing on the precise mechanisms of CRAMP-18 action in different infectious contexts will be invaluable for the development of novel anti-infective therapies.

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## References

- 1. karger.com [karger.com]
- 2. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRAMP-18 - SB PEPTIDE [sb-peptide.com]
- 4. Cathelicidin-Deficient (Cnlp<sup>-/-</sup>) Mice Show Increased Susceptibility to *Pseudomonas aeruginosa* Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed *E. coli* through an autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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